molecular formula C21H32O2 B14076534 9(S)-Hexahydrocannabinol CAS No. 36403-91-5

9(S)-Hexahydrocannabinol

Cat. No.: B14076534
CAS No.: 36403-91-5
M. Wt: 316.5 g/mol
InChI Key: XKRHRBJLCLXSGE-USXIJHARSA-N
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Description

9(S)-Hexahydrocannabinol is a synthetic cannabinoid derived from tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties. It is a stereoisomer of hexahydrocannabinol, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Hexahydrocannabinol typically involves the hydrogenation of tetrahydrocannabinol. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the selective production of the desired stereoisomer.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the compound with high purity. Quality control measures are implemented to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: 9(S)-Hexahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, similar to its synthesis process.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Further reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

9(S)-Hexahydrocannabinol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the chemical behavior of cannabinoids and their interactions with various reagents.

    Biology: Investigated for its effects on cellular processes, including cell signaling and gene expression.

    Medicine: Explored for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 9(S)-Hexahydrocannabinol involves its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are part of a complex signaling network that regulates various physiological processes, including pain perception, immune response, and mood. By binding to these receptors, this compound modulates their activity, leading to its therapeutic effects.

Comparison with Similar Compounds

    Delta-9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, known for its strong psychoactive effects.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, including anti-anxiety and anti-inflammatory properties.

    Hexahydrocannabinol (HHC): A hydrogenated derivative of THC, similar to 9(S)-Hexahydrocannabinol but with different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with cannabinoid receptors and its overall pharmacological profile. This distinct arrangement of atoms can result in different therapeutic effects and potency compared to other cannabinoids.

Properties

CAS No.

36403-91-5

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16+,17+/m0/s1

InChI Key

XKRHRBJLCLXSGE-USXIJHARSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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